

# Comparative Analysis of CHK-336 for the Treatment of Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | CHK-336   |           |  |  |
| Cat. No.:            | B11933690 | Get Quote |  |  |

A detailed guide for researchers and drug development professionals on the mechanism of action and performance of **CHK-336** in comparison to alternative therapies.

This guide provides a comprehensive validation of the mechanism of action of **CHK-336**, a novel therapeutic candidate for primary hyperoxaluria (PH). Through a comparative analysis with alternative treatments, including Nedosiran, Lumasiran, and Stiripentol, this document outlines the experimental evidence supporting **CHK-336**'s efficacy. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.

### Introduction to CHK-336 and Primary Hyperoxaluria

Primary hyperoxaluria is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of recurrent kidney stones, nephrocalcinosis, and progressive kidney failure. The final and committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate dehydrogenase A (LDHA).

**CHK-336** is a first-in-class, orally available, and liver-targeted small molecule inhibitor of LDHA. [1] By directly inhibiting this final step, **CHK-336** aims to reduce the production of oxalate, thereby addressing the underlying cause of all forms of primary hyperoxaluria.[1]





### Mechanism of Action of CHK-336 and Alternatives

The primary therapeutic strategy for managing primary hyperoxaluria is to reduce the hepatic production of oxalate. **CHK-336** and its alternatives achieve this through different molecular mechanisms, primarily targeting the final steps of oxalate synthesis.

**CHK-336**: As a direct inhibitor of the lactate dehydrogenase A (LDHA) enzyme, **CHK-336** binds to the enzyme to block its catalytic activity, thus preventing the conversion of glyoxylate to oxalate.[1]

Nedosiran: This therapeutic agent is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of LDHA. By degrading the LDHA mRNA, Nedosiran effectively silences the gene, leading to reduced production of the LDHA enzyme and consequently, a decrease in oxalate synthesis.[2][3]

Lumasiran: Also an siRNA-based therapeutic, Lumasiran targets the mRNA of glycolate oxidase (GO). GO is an enzyme that acts upstream of LDHA, catalyzing the conversion of glycolate to glyoxylate. By reducing the production of GO, Lumasiran limits the availability of the substrate (glyoxylate) for oxalate synthesis.[4][5][6]

Stiripentol: An existing anti-epileptic drug, Stiripentol has been identified as an inhibitor of LDHA.[7][8] Similar to **CHK-336**, it directly inhibits the enzyme's activity to reduce oxalate production.[7][8]

Below is a diagram illustrating the signaling pathway and the points of intervention for each therapeutic agent.





Click to download full resolution via product page

Figure 1. Hepatic oxalate synthesis pathway and therapeutic targets.

# **Comparative Performance Data**

The following tables summarize the available quantitative data for **CHK-336** and its alternatives from preclinical and clinical studies.

## **Table 1: In Vitro Efficacy**



| Compound    | Target    | Assay Type                               | IC50                         | Source |
|-------------|-----------|------------------------------------------|------------------------------|--------|
| CHK-336     | LDHA      | Human enzyme<br>assay                    | 0.4 nM                       | [9]    |
| CHK-336     | LDHA      | Hepatocyte<br>assay (various<br>species) | 80–131 nM                    | [9]    |
| Stiripentol | LDHA      | hLDHA inhibition<br>assay                | ~40% inhibition<br>at 500 μM | [10]   |
| Nedosiran   | LDHA mRNA | In vitro<br>knockdown                    | Data not<br>available        | -      |
| Lumasiran   | GO mRNA   | In vitro<br>knockdown                    | Data not<br>available        | -      |

Table 2: Preclinical In Vivo Efficacy (Mouse Models of Primary Hyperoxaluria)



| Compound             | Mouse Model                | Dosing                     | % Reduction in Urinary Oxalate | Source       |
|----------------------|----------------------------|----------------------------|--------------------------------|--------------|
| CHK-336              | PH1 (Agxt<br>knockout)     | Low, once-daily oral doses | reduction to                   |              |
| CHK-336              | PH2 (Grhpr<br>knockout)    | 7 days of<br>treatment     | Significant reduction          | [11][12][13] |
| Nedosiran<br>(siRNA) | PH1 (AGT KO)               | Subcutaneous injection     | ~75%                           | [14]         |
| Nedosiran<br>(siRNA) | PH2 (GR KO)                | Subcutaneous injection     | ~32%                           | [14]         |
| Lumasiran<br>(siRNA) | PH1 model                  | Not specified              | Not specified                  | [4]          |
| Stiripentol          | Rat model of hyperoxaluria | Oral<br>administration     | Significant reduction          | [7][8]       |

**Table 3: Clinical Efficacy (Human Trials)** 



| Compound    | Trial Phase                   | Patient<br>Population | Key<br>Efficacy<br>Endpoint                                                                    | Result                                      | Source  |
|-------------|-------------------------------|-----------------------|------------------------------------------------------------------------------------------------|---------------------------------------------|---------|
| СНК-336     | Phase 1                       | Healthy<br>Volunteers | Conversion of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate | Proof-of-<br>mechanism<br>established       | [1]     |
| Nedosiran   | Phase 2<br>(PHYOX2)           | PH1 and PH2           | Reduction in<br>24-hour<br>urinary<br>oxalate                                                  | Significant<br>reduction in<br>PH1 patients | [15]    |
| Lumasiran   | Phase 3<br>(ILLUMINATE<br>-A) | PH1                   | % change in<br>24-hour<br>urinary<br>oxalate                                                   | 65.4% reduction vs. 11.8% in placebo        | [6][16] |
| Stiripentol | Case Study                    | Severe PH1            | Reduction in urinary oxalate                                                                   | Two-thirds reduction                        | [7][8]  |

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to validate the mechanism of action of LDHA inhibitors like **CHK-336**.

## **LDHA Enzyme Inhibition Assay**

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of LDHA.

Principle: The assay measures the rate of conversion of pyruvate to lactate by LDHA, which is coupled to the oxidation of NADH to NAD<sup>+</sup>. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

General Protocol:



- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADH, and pyruvate.
- Add varying concentrations of the test inhibitor (e.g., CHK-336) to the reaction mixture.
- Initiate the reaction by adding a purified preparation of human LDHA enzyme.
- Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

### **Cellular Oxalate Production Assay**

Objective: To assess the ability of a compound to inhibit oxalate production in a cellular context.

Principle: Hepatocytes, the primary site of oxalate production, are treated with the test compound. The amount of oxalate secreted into the cell culture medium is then quantified.

#### General Protocol:

- Culture primary hepatocytes or a suitable hepatocyte cell line in appropriate culture plates.
- Treat the cells with varying concentrations of the test compound (e.g., CHK-336) for a specified period.
- Collect the cell culture medium.
- Quantify the concentration of oxalate in the medium using a validated method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzymatic assay.
- Normalize the oxalate concentration to the total protein content of the cells in each well.
- Determine the dose-dependent effect of the compound on cellular oxalate production.



# In Vivo Efficacy in a Mouse Model of Primary Hyperoxaluria

Objective: To evaluate the in vivo efficacy of a compound in reducing urinary oxalate excretion in a relevant animal model.

Principle: A genetically engineered mouse model that recapitulates the metabolic defect of primary hyperoxaluria (e.g., Agxt knockout for PH1) is used. The animals are treated with the test compound, and their urinary oxalate excretion is monitored.

#### General Protocol:

- Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt-/- mice).
- House the mice in metabolic cages to allow for the collection of 24-hour urine samples.
- Administer the test compound (e.g., **CHK-336**) to the mice via the intended clinical route (e.g., oral gavage) at various dose levels. A vehicle control group should be included.
- Collect 24-hour urine samples at baseline and at various time points during the treatment period.
- Measure the concentration of oxalate in the urine samples using a validated method such as LC-MS.
- Normalize the urinary oxalate excretion to creatinine levels to account for variations in urine volume.
- Compare the urinary oxalate levels between the treated and control groups to determine the efficacy of the compound.

Below is a diagram illustrating the general experimental workflow for validating the mechanism of action.





Click to download full resolution via product page

**Figure 2.** General experimental workflow for validating the mechanism of action.



### Conclusion

**CHK-336** represents a promising, orally available, small-molecule therapeutic for the treatment of primary hyperoxaluria. Its mechanism of action, the direct inhibition of LDHA, is a clinically validated target for reducing hepatic oxalate production. Preclinical data demonstrate the potent and selective inhibition of LDHA by **CHK-336**, leading to a significant reduction in urinary oxalate in animal models of both PH1 and PH2.[11][12][13]

When compared to alternative therapies, **CHK-336** offers the advantage of being an oral small molecule, which may be preferable to the injectable siRNA-based therapies, Nedosiran and Lumasiran. While all three LDHA-targeting agents (**CHK-336**, Nedosiran, and Stiripentol) act on the final step of oxalate synthesis, **CHK-336** has been specifically designed and optimized for this purpose. Lumasiran, targeting the upstream enzyme GO, is effective for PH1 but may not be applicable to other forms of primary hyperoxaluria.

Further clinical development and head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and safety of **CHK-336** in the context of these other emerging therapies for primary hyperoxaluria. The data presented in this guide provide a strong foundation for the continued investigation of **CHK-336** as a valuable treatment option for patients with this debilitating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CHK-336 Wikipedia [en.wikipedia.org]
- 2. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nedosiran Safety and Efficacy in PH1: Interim Analysis of PHYOX3 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lumasiran for primary hyperoxaluria type 1: What we have learned? PMC [pmc.ncbi.nlm.nih.gov]



- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. kidneynews.org [kidneynews.org]
- 7. researchgate.net [researchgate.net]
- 8. Stiripentol protects against calcium oxalate nephrolithiasis and ethylene glycol poisoning -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction in urinary oxalate excretion in mouse models of Primary Hyperoxaluria by RNA interference inhibition of liver lactate dehydrogenase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [Comparative Analysis of CHK-336 for the Treatment of Primary Hyperoxaluria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#validation-of-chk-336-s-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com